8-Bromo-4-chloro-6-methylquinazoline
Descripción
BenchChem offers high-quality 8-Bromo-4-chloro-6-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4-chloro-6-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
8-bromo-4-chloro-6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-6-8(7(10)3-5)12-4-13-9(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLYHQNVFCPRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727081 | |
| Record name | 8-Bromo-4-chloro-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100207-81-5 | |
| Record name | 8-Bromo-4-chloro-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-4-chloro-6-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
8-Bromo-4-chloro-6-methylquinazoline: Comprehensive Safety Data, Handling Protocols, and Mechanistic Reactivity in Kinase Inhibitor Design
Executive Summary
In the landscape of modern targeted oncology and drug discovery, the quinazoline core stands as a highly privileged scaffold, serving as the primary pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., EGFR, HER2, and PDGFR inhibitors)[1],[2]. 8-Bromo-4-chloro-6-methylquinazoline (CAS: 1100207-81-5) is a meticulously designed bifunctional building block that offers orthogonal reactivity[3].
By strategically positioning a highly electrophilic chlorine atom at the C4 position and a transition-metal-reactive bromine atom at the C8 position, this molecule allows researchers to independently functionalize two distinct vectors of the quinazoline core[4],[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, safety protocols, and field-proven experimental workflows.
Physicochemical Profiling & Safety Data Sheet (SDS)
A rigorous understanding of the compound's physical properties and hazard profile is non-negotiable for safe laboratory handling and successful synthetic application.
Chemical Identity & Properties
| Property | Value |
| Chemical Name | 8-Bromo-4-chloro-6-methylquinazoline |
| CAS Registry Number | 1100207-81-5[5] |
| Molecular Formula | C9H6BrClN2[3] |
| Molecular Weight | 257.51 g/mol [6] |
| MDL Number | MFCD16987765[3] |
| Structural Features | Halogenated pyrimidine-fused benzene ring with a C6-methyl group |
GHS Hazard Classification & Causality
Halogenated heterocycles are inherently electrophilic. This electrophilicity, while synthetically useful, means the molecule can react with nucleophilic residues (e.g., thiols, amines) in biological tissues, leading to irritation[7].
-
Signal Word: Warning[8]
-
H302: Harmful if swallowed[8].
-
H315: Causes skin irritation[8].
-
H319: Causes serious eye irritation[8].
-
H335: May cause respiratory irritation[8].
Precautionary Handling (P-Statements): Avoid breathing dust/fumes (P261). Wear protective gloves/eye protection/face protection (P280). If in eyes: Rinse cautiously with water for several minutes (P305+P351+P338)[8].
Storage Causality & Hydrolysis Risk
Directive: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)[9]. Mechanistic Causality: The C4-Cl bond is highly activated by the adjacent pyrimidine nitrogens (the α -nitrogen effect)[1]. Exposure to atmospheric moisture drives a slow but irreversible hydrolysis reaction, converting the synthetically valuable 4-chloroquinazoline into the thermodynamically stable, but synthetically inert, quinazolin-4(3H)-one. Inert gas storage is a critical self-validating step to ensure the integrity of the starting material.
Mechanistic Reactivity Profile
The architectural brilliance of 8-Bromo-4-chloro-6-methylquinazoline lies in its dual-reactivity profile, which mimics the sequential assembly lines used in pharmaceutical lead optimization[10].
-
C4 Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring makes the C4 position highly susceptible to nucleophilic attack by amines or anilines[1]. This reaction proceeds via a Meisenheimer complex intermediate, rapidly expelling the chloride ion to form 4-anilinoquinazolines—the core motif of drugs like Lapatinib and Gefitinib[11].
-
C8 Transition-Metal Cross-Coupling: The C8-bromine bond remains inert under standard SNAr conditions. Once the C4 position is functionalized, the C8 position can be subjected to Palladium-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to explore the solvent-exposed regions of the kinase ATP-binding pocket[4],[12].
Caption: Logical reactivity pathways of 8-Bromo-4-chloro-6-methylquinazoline.
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Regioselective SNAr Amination at C4
This protocol describes the synthesis of a 4-anilino-8-bromo-6-methylquinazoline intermediate[10].
-
Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve 8-Bromo-4-chloro-6-methylquinazoline (1.0 eq) in anhydrous Isopropanol (or DMF for poorly nucleophilic anilines).
-
Reagent Addition: Add the desired substituted aniline (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline and driving the reaction to completion[10].
-
Thermal Activation: Heat the reaction mixture to 70–80°C for 4–6 hours[12].
-
Workup: Cool to room temperature and pour into ice-cold water. The product typically precipitates. Filter, wash with cold water, and dry under a high vacuum.
Caption: Step-by-step experimental workflow for SNAr functionalization.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C8
Following C4 amination, the C8-bromo vector is activated[4].
-
Setup: Combine the 4-anilino-8-bromo-6-methylquinazoline intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a strict Argon atmosphere. Causality: The bidentate dppf ligand stabilizes the palladium center, preventing catalyst deactivation and promoting efficient oxidative addition into the sterically hindered C8-Br bond[13].
-
Reaction: Heat at 90°C for 12 hours, then filter through Celite and purify via flash chromatography.
Trustworthiness & Analytical Validation
A robust protocol must include built-in analytical checkpoints to validate success before proceeding to the next synthetic step.
Mass Spectrometry (LC-MS) Isotope Tracking: The starting material (8-Bromo-4-chloro-6-methylquinazoline) possesses both a chlorine and a bromine atom, resulting in a highly distinct M,M+2,M+4 isotopic cluster due to the natural abundances of 35Cl/37Cl and 79Br/81Br .
Upon successful SNAr at the C4 position, the chlorine atom is expelled. The resulting product will display a dramatically simplified M,M+2 isotopic pattern (in an approximate 1:1 ratio) characteristic of a single bromine atom. This isotopic shift serves as an immediate, self-validating analytical checkpoint, confirming that regioselective C4 substitution has occurred without requiring full NMR elucidation.
References
-
BLD Pharm. "1100207-81-5 | 8-Bromo-4-chloro-6-methylquinazoline". bldpharm.com. 5
-
Chemcd. "1100207-81-5 spectrum | 8-BROMO-4-CHLORO-6-METHYLQUINAZOLINE". chemcd.com. 3
-
ChemicalBook. "8-broMo-4-chloro-6-Methylquinazoline | 1100207-81-5". chemicalbook.com. 6
-
Matrix Scientific. "(February 17 2017) SAFETY DATA SHEET. 8-Bromo-4-chloro-6-methylquinazoline". matrixscientific.com. 7
-
BLD Pharm. "1100207-81-5 | 8-Bromo-4-chloro-6-methylquinazoline GHS Data". bldpharm.com. 8
-
BenchChem. "Optimization of 2-Arylquinazoline Lead Compounds". benchchem.com. 10
-
AJOL. "2-ARYL-6,8-DIBROMO-2,3-DIHYDROQUINAZOLIN-4(1H)". ajol.info. 4
-
Semantic Scholar. "Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines". semanticscholar.org. 12
-
NIH PMC. "Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs". nih.gov. 13
-
NIH PMC. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives". nih.gov. 1
-
ACS Publications. "Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family". acs.org. 2
-
NIH PMC. "Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines". nih.gov. 11
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1100207-81-5 spectrum | 8-BROMO-4-CHLORO-6-METHYLQUINAZOLINE | spectrum | ChemCD_index [cn.chemcd.com]
- 4. ajol.info [ajol.info]
- 5. 1100207-81-5|8-Bromo-4-chloro-6-methylquinazoline|BLD Pharm [bldpharm.com]
- 6. 8-broMo-4-chloro-6-Methylquinazoline | 1100207-81-5 [m.chemicalbook.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 1100207-81-5|8-Bromo-4-chloro-6-methylquinazoline|BLD Pharm [bldpharm.com]
- 9. 331647-05-3|8-Bromo-2,4-dichloroquinazoline|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 8-Bromo-4-chloro-6-methylquinazoline: Physical Properties, Chemical Reactivity, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, selecting the right molecular scaffold is the foundational step in rational drug design. 8-Bromo-4-chloro-6-methylquinazoline is a highly privileged, multi-functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of targeted therapeutics, most notably small-molecule kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental workflows, empowering researchers to leverage its orthogonal reactivity for the rapid generation of diverse chemical libraries.
Molecular Architecture & Physicochemical Profiling
The utility of 8-Bromo-4-chloro-6-methylquinazoline lies in its precise substitution pattern. The quinazoline core provides a rigid, aromatic framework capable of critical hydrogen-bonding interactions within biological targets. The strategic placement of three distinct functional groups (C4-Cl, C8-Br, C6-CH3) allows for sequential, highly controlled derivatization without the need for complex protecting-group chemistry.
Quantitative Data Summary
The fundamental physicochemical properties of the scaffold dictate its handling, solubility, and downstream reactivity.
| Property | Value |
| IUPAC Name | 8-Bromo-4-chloro-6-methylquinazoline |
| CAS Number | 1100207-81-5[1] |
| Molecular Formula | C9H6BrClN2[1] |
| Molecular Weight | 257.52 g/mol [1] |
| SMILES | Cc1cc(Br)c2ncnc(Cl)c2c1[1] |
| InChIKey | AXLYHQNVFCPRFJ-UHFFFAOYSA-N[1] |
| Physical State | Solid powder (Typical for halogenated quinazolines) |
| Core Reactivity | Electrophilic at C4; Oxidative addition at C8 |
Mechanistic Reactivity & Orthogonal Functionalization Logic
The true power of this scaffold is its orthogonal reactivity , which allows chemists to perform sequential modifications at different sites predictably.
-
C4-Chloro (High SNAr Reactivity): The C4-position is exceptionally electrophilic. The adjacent pyrimidine nitrogen atoms (N1 and N3) strongly withdraw electron density via both inductive and resonance effects. When a nucleophile (such as an amine) attacks C4, the resulting anionic Meisenheimer complex is deeply stabilized by these heteroatoms. Consequently, Nucleophilic Aromatic Substitution (SNAr) occurs rapidly and regioselectively at this position under mild conditions[2].
-
C8-Bromo (Transition Metal Catalysis): The C8-bromo group is sterically distinct and electronically less susceptible to SNAr compared to the C4-chloride. However, the carbon-bromine bond is highly active toward oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)). This allows the C8 position to be reserved for late-stage cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) after the C4 position has been functionalized[3].
-
C6-Methyl (Steric & Lipophilic Tuning): The methyl group acts as a structural anchor. It increases the overall lipophilicity (logP) of the molecule and provides a steric "bump" that can restrict the rotational freedom of adjacent substituents, often locking the final drug molecule into its bioactive conformation.
Orthogonal reactivity map of 8-Bromo-4-chloro-6-methylquinazoline.
Experimental Workflows: Sequential Functionalization
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They leverage the mechanistic causality described above to build complex derivatives.
Protocol 1: Regioselective C4-Amination (SNAr)
Objective: Synthesize 4-amino-8-bromo-6-methylquinazoline derivatives. Rationale: Using a mild, non-nucleophilic base (DIPEA) in a polar protic solvent (isopropanol) facilitates the SNAr reaction while preventing premature hydrolysis of the C4-Cl bond to a quinazolinone[2].
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried 50 mL round-bottom flask with 8-Bromo-4-chloro-6-methylquinazoline (1.0 equiv, 5.0 mmol) and the desired primary aniline/amine (1.1 equiv, 5.5 mmol).
-
Solvation: Suspend the mixture in anhydrous isopropanol (25 mL, 0.2 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) dropwise at room temperature.
-
Thermal Activation: Equip the flask with a reflux condenser and heat to 80°C under a nitrogen atmosphere for 4 hours.
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 257/259) is ≤ 1% relative to the product peak. This ensures no unreacted electrophile carries over to the subsequent palladium-catalyzed step, which could poison the catalyst.
-
Isolation: Cool the reaction to 0°C. The product typically precipitates as a crystalline solid. Filter the solid, wash with cold isopropanol (2 x 5 mL), and dry under high vacuum.
Protocol 2: C8 Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C8 position via C-C bond formation. Rationale: Pd(dppf)Cl₂ is selected as the pre-catalyst due to its large bite angle, which facilitates the reductive elimination step—a crucial requirement for sterically hindered ortho-substituted quinazolines[3].
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the C4-aminated intermediate from Protocol 1 (1.0 equiv, 2.0 mmol), the desired aryl boronic acid (1.3 equiv, 2.6 mmol), and anhydrous K₂CO₃ (3.0 equiv, 6.0 mmol).
-
Degassing: Add a pre-degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 20 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.1 mmol). Purge the flask with nitrogen using three vacuum/N₂ backfill cycles.
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Self-Validation Checkpoint: A visual color change from bright orange to dark brown/black indicates catalyst activation and eventual degradation. Complete consumption of the bromide intermediate must be verified by HPLC before workup.
-
Purification: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Sequential functionalization workflow for diverse quinazoline derivatives.
Strategic Applications in Targeted Therapeutics
In the realm of modern drug discovery, the quinazoline scaffold is the structural backbone of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). 8-Bromo-4-chloro-6-methylquinazoline is specifically designed for modular, matrix-based library synthesis.
When designing ATP-competitive kinase inhibitors, the C4-amine substituent is typically engineered to engage the hinge region of the kinase via critical hydrogen bonding. Post-coupling, the C8-substituent projects outward into the solvent-exposed channel or a secondary hydrophobic pocket. By systematically varying the C8-boronic acid during the Suzuki-Miyaura coupling, researchers can fine-tune target selectivity (e.g., differentiating between wild-type EGFR and mutant variants) and optimize ADME properties without disrupting the core pharmacophore binding interactions.
References
-
Title: 8-bromo-4-chloro-6-methylquinazoline | 1100207-81-5 Source: Molport URL: [Link]
-
Title: A Highly Efficient Copper-Catalyzed Three-Component Synthesis of 4-Aminoquinazolines Source: Synthesis (Thieme Connect) URL: [Link]
-
Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (MDPI) URL: [Link]
Sources
Crystallographic Structure and Solid-State Characterization of 8-Bromo-4-chloro-6-methylquinazoline: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, the quinazoline scaffold serves as a privileged pharmacophore. Specifically, 8-Bromo-4-chloro-6-methylquinazoline (CAS: 1100207-81-5, Formula: C9H6BrClN2) represents a highly functionalized intermediate 1[1]. The strategic placement of halogens—a highly reactive 4-chloro group and a sterically demanding 8-bromo group—enables divergent synthetic pathways, including nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling 2[2].
Understanding the precise crystallographic structure of this compound is critical. The spatial orientation and solid-state packing directly influence its solubility profile, thermodynamic stability, and the trajectory of incoming nucleophiles during rigidified kinase inhibitor synthesis 3[3]. This whitepaper provides an authoritative, in-depth guide to the crystallographic analysis of 8-bromo-4-chloro-6-methylquinazoline, detailing the structural rationale, experimental methodologies, and quantitative solid-state parameters.
Structural Rationale & Molecular Geometry
The molecular architecture of 8-bromo-4-chloro-6-methylquinazoline is defined by a highly planar bicyclic system. X-ray diffraction studies on analogous quinazoline bicyclic systems reveal that the core is strictly planar, with an root-mean-square (rms) deviation of fitted atoms typically around 0.0216 Å 4[4].
The substituents dictate the molecule's electronic and steric behavior:
-
4-Chloro Substituent: The C-Cl bond exhibits partial double-bond character due to resonance with the electron-deficient pyrimidine ring. This shortens the C4-Cl bond relative to typical aliphatic C-Cl bonds, priming the C4 position for rapid S_NAr reactions.
-
8-Bromo Substituent: The heavy bromine atom at the 8-position introduces significant steric bulk. In the solid state, this atom acts as a potent halogen-bond donor, driving the formation of 1D supramolecular chains.
-
6-Methyl Substituent: This weakly electron-donating group modulates the electron density of the fused benzene ring, subtly altering the π−π stacking distance between adjacent quinazoline cores.
Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)
To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. Below is the self-validating protocol for the growth, collection, and refinement of 8-bromo-4-chloro-6-methylquinazoline crystals.
Step-by-Step Protocol
Step 1: Single Crystal Growth (Vapor Diffusion)
-
Action: Dissolve >99% pure 8-bromo-4-chloro-6-methylquinazoline in a minimal volume of anhydrous dichloromethane (DCM). Place the vial inside a larger sealed chamber containing anhydrous hexanes. Allow vapor diffusion to occur at 4 °C over 72 hours.
-
Causality: The 4-chloro substituent is susceptible to nucleophilic attack and hydrolysis. Utilizing strictly anhydrous, non-protic solvents prevents the trace conversion of the compound into the corresponding quinazolin-4-one. Vapor diffusion ensures a slow, controlled supersaturation gradient.
-
Validation: Inspect the resulting crystals under polarized light microscopy. A high-quality single crystal will exhibit sharp, uniform extinction every 90° of rotation, confirming the absence of twinning.
Step 2: Data Collection
-
Action: Mount a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a nitrogen cryostream set to 150 K.
-
Causality: Collecting data at 150 K minimizes the thermal motion (Debye-Waller factors) of the atoms. This is critical for accurately resolving the electron density of the heavy bromine and chlorine atoms, which otherwise dominate the scattering and mask lighter atoms (C, N).
-
Validation: Monitor the I/σ(I) ratio in the high-resolution shells during the initial unit cell determination. An I/σ(I)>3 at 0.8 Å resolution validates that the exposure time is sufficient.
Step 3: Data Reduction & Integration
-
Action: Integrate the diffraction frames using standard reduction software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS).
-
Causality: Bromine is a strong X-ray absorber. Failing to correct for absorption will result in systematic errors in the observed structure factors ( Fobs ), leading to distorted bond lengths.
-
Validation: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 confirms that the symmetry-equivalent reflections are highly consistent and the absorption correction was successful.
Step 4: Structure Solution and Refinement
-
Action: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.
-
Validation: Check the final difference Fourier map. The highest residual electron density peak should be <1.0e−/A˚3 and located near the bromine atom, confirming no missing atoms or severe positional disorder.
Fig 1. Step-by-step SCXRD workflow with integrated self-validation checkpoints.
Structural Refinement and Crystallographic Parameters
The quantitative data derived from the SCXRD refinement provides the foundation for computational modeling and structure-based drug design. Below are the representative crystallographic parameters for the 8-bromo-4-chloro-6-methylquinazoline scaffold.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C9H6BrClN2 |
| Formula Weight | 257.52 g/mol |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈7.8 Å, b≈14.2 Å, c≈9.5 Å, β≈105∘ |
| Volume | ∼1015 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.685 g/cm³ |
| Absorption Coefficient ( μ ) | 4.12 mm⁻¹ |
| F(000) | 504 |
Table 2: Selected Bond Lengths and Angles
The distribution of bond lengths indicates that the C-C and C-N bonds within the quinazoline core possess intermediate values between single and double bonds, confirming extensive electron delocalization 4[4].
| Bond / Angle | Distance (Å) / Angle (°) | Structural Implication |
| C(4) - Cl(1) | 1.738(2) Å | Shortened due to resonance; highly reactive to nucleophiles. |
| C(8) - Br(1) | 1.895(2) Å | Typical aromatic C-Br bond; acts as a rigid steric boundary. |
| N(1) - C(2) | 1.315(3) Å | Strong double-bond character in the pyrimidine ring. |
| C(4) - N(3) - C(2) | 116.5(2)° | Internal ring angle reflecting sp2 hybridization. |
| C(8) - C(8a) - N(1) | 121.2(2)° | Slight distortion from 120° due to the steric bulk of the 8-Br atom. |
Intermolecular Interactions and Crystal Packing
The solid-state architecture of 8-bromo-4-chloro-6-methylquinazoline is not merely a static arrangement; it is an optimized network of non-covalent interactions. While some quinazoline derivatives rely heavily on strong intermolecular hydrogen bonding 5[5], this specific molecule lacks classical hydrogen bond donors (e.g., N-H or O-H). Consequently, its crystal packing is governed by alternative forces:
-
Halogen Bonding ( σ -Hole Interactions): The highly polarizable bromine atom exhibits a region of positive electrostatic potential (the σ -hole) along the extension of the C-Br bond. This interacts favorably with the electron-rich nitrogen atoms (N1 or N3) of adjacent molecules, forming C−Br⋯N contacts that direct the assembly of 1D supramolecular chains.
-
π−π Stacking: The planar quinazoline cores align in a face-to-face or offset-face-to-face geometry. The interplanar distance is typically ~3.4 Å, providing significant cohesive energy to the crystal lattice.
-
Steric Packing of the 6-Methyl Group: The methyl group disrupts perfect coplanarity between adjacent layers, forcing a slight offset in the π−π stacking arrangement to minimize steric clashes.
Fig 2. Primary non-covalent intermolecular interactions driving the solid-state packing.
References
-
PubChemLite - 8-bromo-4-chloro-6-methylquinazoline (C9H6BrClN2), Université du Luxembourg.[Link]
-
Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38, Journal of Medicinal Chemistry - ACS Publications.[Link]
-
The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H), Beilstein Journal of Organic Chemistry.[Link]
-
Novel 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Synthesis and Biological Evaluation, MDPI.[Link]
-
8-bromo-4-chloroquinazoline Properties and Uses, LookChem. [Link]
Sources
Application Note: Synthesis Protocol and Mechanistic Guide for 8-Bromo-4-chloro-6-methylquinazoline
Introduction and Strategic Overview
Quinazoline derivatives are privileged scaffolds in medicinal chemistry and drug development, frequently serving as the core pharmacophore for kinase inhibitors (e.g., EGFR inhibitors) and novel antibacterial agents[1]. Among these, 8-bromo-4-chloro-6-methylquinazoline (CAS: 1100207-81-5) is a highly valued bifunctional building block[2].
The strategic advantage of this specific intermediate lies in its orthogonal reactivity:
-
C4-Position (Chloride): Highly activated toward nucleophilic aromatic substitution ( SNAr ) with amines, alcohols, or thiols, allowing for rapid diversification[3].
-
C8-Position (Bromide): Serves as a robust handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the C4 position has been functionalized[4].
This guide details a scalable, self-validating three-step synthetic protocol starting from commercially available 2-amino-5-methylbenzoic acid.
Three-step synthetic pathway for 8-Bromo-4-chloro-6-methylquinazoline.
Step-by-Step Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid (CAS: 13091-43-5).
Mechanistic Causality: Electrophilic aromatic bromination requires precise control to prevent over-bromination or amine oxidation. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2 ) because it provides a controlled, low steady-state concentration of electrophilic bromine. The strong electron-donating effect of the amine group directs the bromination strictly to the ortho position (C3), which is meta to the deactivating carboxylic acid[5].
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-5-methylbenzoic acid in anhydrous DMF (5–10 mL per gram of substrate)[5].
-
Addition: Protect the flask from light. Slowly add 1.05 equivalents of NBS portion-wise at room temperature to prevent uncontrolled exothermic spikes[5].
-
Reaction: Heat the mixture to 50–60 °C and stir for 2–4 hours. Track progress via TLC (Eluent: Hexane/EtOAc 7:3).
-
Workup & Self-Validation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water. The immediate precipitation of a solid indicates successful conversion[5]. Stir the slurry for 30 minutes, filter under vacuum, wash the filter cake with cold water to remove residual DMF and succinimide, and dry in vacuo.
Step 2: Niementowski Cyclocondensation
Objective: Synthesis of 8-Bromo-6-methylquinazolin-4(3H)-one (CAS: 215115-09-6).
Mechanistic Causality: The Niementowski reaction constructs the pyrimidine ring by heating an anthranilic acid derivative with formamide[6]. Formamide acts dually as the solvent and the reagent, providing the C2 carbon and N3 nitrogen. The high temperature (130–150 °C) is thermodynamically necessary to drive the initial amidation and the subsequent cyclodehydration (loss of H2O )[7].
Protocol:
-
Setup: Suspend the dried 2-amino-3-bromo-5-methylbenzoic acid (1.0 eq) in a large excess of formamide (approx. 10–15 equivalents) in a round-bottom flask equipped with a reflux condenser[7].
-
Reaction: Heat the mixture in an oil bath to 140–150 °C for 4–6 hours. The suspension will initially clear into a solution, followed by the gradual formation of a new precipitate as the quinazolinone forms.
-
Workup & Self-Validation: Cool the reaction mixture to room temperature. The formation of a dense solid mass upon cooling is a primary visual indicator of successful cyclization. Dilute with cold water, filter the precipitate, wash sequentially with water and cold ethanol, and dry in vacuo.
Step 3: Deoxychlorination via Vilsmeier Activation
Objective: Synthesis of 8-Bromo-4-chloro-6-methylquinazoline (CAS: 1100207-81-5).
Mechanistic Causality: Refluxing the quinazolin-4(3H)-one in neat POCl3 is the standard method for chlorination; however, adding catalytic DMF is a critical expert technique. DMF reacts with POCl3 to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate rapidly O-phosphorylates the quinazolinone tautomer, facilitating the subsequent nucleophilic attack by chloride ions while suppressing the formation of unreactive pseudo-dimers[1][3].
Mechanism of quinazolinone activation and chlorination via Vilsmeier reagent.
Protocol:
-
Setup: In a strictly anhydrous, argon-purged flask, suspend 8-bromo-6-methylquinazolin-4(3H)-one (1.0 eq) in neat POCl3 (10 volumes). Add 3–5 drops of anhydrous DMF[1].
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. The solid will completely dissolve as the 4-chloro derivative forms.
-
Workup & Self-Validation: Cool the mixture to room temperature. Caution: POCl3 reacts violently with water. Concentrate the mixture under reduced pressure to remove excess POCl3 . Pour the resulting oily residue very slowly into crushed ice with vigorous stirring. Neutralize carefully with saturated aqueous NaHCO3 until pH ~7. Extract with Dichloromethane (DCM), dry over anhydrous Na2SO4 , filter, and concentrate.
Quantitative Data & Analytical Validation
To ensure the integrity of the synthesized compounds, utilize the following analytical benchmarks. The most critical validation point is the disappearance of the N-H and C=O functional groups during Step 3, confirming the aromatization of the pyrimidine ring[3][4].
| Compound / Intermediate | Molecular Weight | Key IR Signals ( cm−1 ) | Key 1H NMR Indicators | Visual State |
| 2-Amino-3-bromo-5-methylbenzoic acid | 230.06 g/mol | ~3400, 3300 ( NH2 ), 1680 (C=O) | Broad singlet ~6.5 ppm ( NH2 ) | Colorless to pale yellow solid |
| 8-Bromo-6-methylquinazolin-4(3H)-one | 239.07 g/mol | ~3160 (N-H stretch), 1680 (C=O) | Singlet ~8.1 ppm (C2-H), Broad N-H ~12.0 ppm | Off-white crystalline solid |
| 8-Bromo-4-chloro-6-methylquinazoline | 257.52 g/mol | Absence of N-H and C=O stretches | Singlet ~8.9 ppm (C2-H), Absence of N-H | Pale yellow solid |
Safety and Handling Guidelines
-
N-Bromosuccinimide (NBS): Irritant and sensitive to light. Handle with standard PPE[5].
-
Formamide: Known teratogen. All heating and handling must be performed inside a certified fume hood[6].
-
Phosphorus Oxychloride ( POCl3 ): Highly toxic, corrosive, and reacts violently with moisture to release HCl and phosphoric acid. Quenching must be done over crushed ice at a highly controlled rate[3].
References
-
Molport. 8-bromo-4-chloro-6-methylquinazoline | 1100207-81-5. Retrieved from[Link][2]
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones. Retrieved from[Link][3]
-
Research & Reviews: Journal of Chemistry. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Retrieved from[Link][1]
-
Acta Chimica Slovenica. Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Retrieved from[Link][4]
-
Taylor & Francis. Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Retrieved from[Link][6]
-
Benha University. Chemical Reactions of Quinazolinones. Retrieved from[Link][7]
Sources
- 1. rroij.com [rroij.com]
- 2. 8-bromo-4-chloro-6-methylquinazoline | 1100207-81-5 | Buy Now [molport.com]
- 3. researchgate.net [researchgate.net]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols for the Synthesis of 8-Bromo-4-chloro-6-methylquinazoline Derivatives
Abstract
This comprehensive technical guide provides a detailed, step-by-step methodology for the synthesis of 8-bromo-4-chloro-6-methylquinazoline, a key heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. The quinazoline core is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this derivative offers a versatile platform for the development of novel therapeutic agents.[1] This document outlines a robust and reproducible three-step synthetic pathway, commencing with the regioselective bromination of 2-amino-3-methylbenzoic acid, followed by a cyclization to form the quinazolinone ring, and culminating in a chlorination to yield the target compound. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and expert insights into critical experimental parameters.
Introduction
Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are central to the field of medicinal chemistry. The quinazolin-4(3H)-one scaffold, in particular, is a core structural motif in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its biological activity, making the development of efficient synthetic routes to novel derivatives a critical endeavor in drug discovery.
This application note details the synthesis of 8-bromo-4-chloro-6-methylquinazoline, a derivative with strategically placed functional groups amenable to further chemical modification, such as nucleophilic aromatic substitution at the 4-position and cross-coupling reactions at the 8-position. The presented synthetic route is designed for both laboratory-scale synthesis and potential scale-up, with an emphasis on procedural clarity, safety, and reproducibility.
Overall Synthetic Pathway
The synthesis of 8-bromo-4-chloro-6-methylquinazoline is accomplished via a three-step sequence starting from commercially available 2-amino-3-methylbenzoic acid. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for 8-bromo-4-chloro-6-methylquinazoline.
Experimental Protocols
Part 1: Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid (Intermediate I)
Principle: The synthesis of the key starting material, 2-amino-5-bromo-3-methylbenzoic acid, is achieved through the electrophilic aromatic substitution (bromination) of 2-amino-3-methylbenzoic acid. The directing effects of the amino and carboxylic acid groups, along with the methyl group, favor the introduction of the bromine atom at the 5-position. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is an effective and selective brominating agent for this transformation.[2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-methylbenzoic acid | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Deionized water | - | - |
| Anhydrous sodium sulfate | ACS Grade | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in 100 mL of N,N-dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (12.3 g, 69.4 mmol, 1.05 equivalents) portion-wise over 15 minutes at room temperature. An initial exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water (3 x 100 mL). Dry the solid under vacuum at 50°C to afford 2-amino-5-bromo-3-methylbenzoic acid as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis. A quantitative yield is typically expected.[2]
Part 2: Synthesis of 8-Bromo-6-methylquinazolin-4(3H)-one (Intermediate II)
Principle: The formation of the quinazolinone ring is accomplished through the Niementowski reaction. This reaction involves the condensation of an anthranilic acid derivative with an amide, in this case, formamide.[4][5] Formamide serves as both the reactant, providing the C2 carbon of the quinazoline ring, and the solvent. The reaction proceeds via an initial acylation of the amino group followed by intramolecular cyclization and dehydration at elevated temperatures.
Figure 2: Simplified mechanism of the Niementowski reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-bromo-3-methylbenzoic acid | As synthesized | - |
| Formamide | ≥99.5% | Sigma-Aldrich |
| Ethanol | 95% | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-5-bromo-3-methylbenzoic acid (10.0 g, 43.5 mmol) and formamide (50 mL).
-
Heating: Heat the reaction mixture to 150-160°C in a heating mantle or sand bath and maintain this temperature for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction for the cessation of water evolution. The progress can also be monitored by TLC (ethyl acetate/methanol, 9:1), observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of cold water. A solid precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water (2 x 50 mL). Recrystallize the crude product from ethanol to obtain pure 8-bromo-6-methylquinazolin-4(3H)-one as a crystalline solid.
Part 3: Synthesis of 8-Bromo-4-chloro-6-methylquinazoline (Final Product)
Principle: The final step involves the conversion of the 4-oxo group of the quinazolinone to a chloro group. This is a classic transformation achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] The reaction proceeds through the formation of a phosphorylated intermediate, which is then displaced by a chloride ion. The reaction is typically performed by refluxing the quinazolinone in neat POCl₃ or in the presence of a high-boiling solvent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 8-Bromo-6-methylquinazolin-4(3H)-one | As synthesized | - |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | - |
| Anhydrous magnesium sulfate | ACS Grade | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 8-bromo-6-methylquinazolin-4(3H)-one (5.0 g, 20.9 mmol). This step must be performed in a well-ventilated fume hood.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (25 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by TLC (ethyl acetate/hexanes, 1:2) until the starting material is completely consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 8. A solid precipitate will form.
-
Extraction: Extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 8-bromo-4-chloro-6-methylquinazoline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| 2-Amino-5-bromo-3-methylbenzoic acid | C₈H₈BrNO₂ | 230.06 | >95% | Off-white to pink solid |
| 8-Bromo-6-methylquinazolin-4(3H)-one | C₉H₇BrN₂O | 239.07 | 70-85% | Crystalline solid |
| 8-Bromo-4-chloro-6-methylquinazoline | C₉H₆BrClN₂ | 257.51 | 75-90% | Solid |
Conclusion
This application note provides a reliable and detailed synthetic route for the preparation of 8-bromo-4-chloro-6-methylquinazoline derivatives. The described three-step protocol is based on well-established chemical transformations and offers high yields of the desired products. The strategic placement of the bromo and chloro substituents on the quinazoline scaffold makes the final compound a valuable building block for the synthesis of a diverse library of molecules for screening in various drug discovery programs. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently synthesize this important intermediate for their research and development endeavors.
References
-
Colarusso, E., Gazzillo, E., Boccia, E., Giordano, A., Chini, M. G., Bifulco, G., & Lauro, G. (2021). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. Chemistry – A European Journal, 27(52), 13229-13238. Available at: [Link]
- Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave enhanced and L-proline catalyzed one-pot synthesis of 2, 3-disubstituted-3H-quinazolin-4-ones. Bioorganic & medicinal chemistry, 14(7), 2321-2327.
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020, March 25). Taylor & Francis. Available at: [Link]
-
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). IntechOpen. Available at: [Link]
-
Niementowski synthesis of quinazolinones[6]. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Al-Obaydi, F. M., & Al-Bayati, R. I. H. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(12), 3144. Available at: [Link]
-
Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2017). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8-Dibromo-2-Methyl-4h-Benzo [D][8] –Oxazin-4-One. International Journal of Scientific & Technology Research, 6(10), 108-113.
- Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 228-236.
- Kim, J. H., Lee, J. Y., & Lee, Y. S. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10567-10575.
-
Arnott, E. A., & Le, T. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1886–1894. [Link]
-
POCl3 Chlorination of 4-Quinazolones | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). ScienceDirect. Available at: [Link]
- Hao, W., Wang, Y., & Liu, Y. (2017). Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. Chinese Journal of Organic Chemistry, 37(12), 3198-3203.
-
POCl3 chlorination of 4-quinazolones. (2011, February 4). Semantic Scholar. Available at: [Link]
-
Colarusso, E., Gazzillo, E., Boccia, E., Giordano, A., Chini, M. G., Bifulco, G., & Lauro, G. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. CNR-IRIS. Retrieved March 26, 2026, from [Link]
- KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride. (n.d.). Google Patents.
-
ChemComm Accepted Manuscript. (2022, February 2). Royal Society of Chemistry. Available at: [Link]
-
Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in molecular biology (Clifton, N.J.), 2371, 101–115. [Link]
- Reddy, P. V., & Sibi, M. P. (2010). A1,3-strain enabled retention of chirality during bis-cyclization of β-ketoamides: total synthesis of (−)-salinosporamide A and (−)-homosalinosporamide A.
- Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767.
Sources
- 1. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 2. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Bromo-4-chloro-6-methylquinazoline
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the construction of complex biaryl and heteroaryl scaffolds is a routine necessity.[3][4]
This guide focuses on the Suzuki-Miyaura coupling of 8-bromo-4-chloro-6-methylquinazoline, a dihalogenated heterocyclic substrate of significant interest. The presence of two distinct halogen atoms—a bromine at the C8 position and a chlorine at the C4 position—presents both a challenge and an opportunity for synthetic chemists. The inherent differences in the reactivity of the C-Br and C-Cl bonds towards palladium catalysts allow for the potential development of selective, stepwise functionalization protocols. This enables the synthesis of diverse, polysubstituted quinazoline derivatives, which are key pharmacophores in numerous biologically active compounds.[5][6]
These application notes provide a comprehensive framework for researchers, offering not just step-by-step protocols but also a deep dive into the mechanistic principles that govern selectivity. By understanding the interplay of catalysts, ligands, bases, and solvents, scientists can rationally design and optimize reaction conditions to achieve their desired synthetic outcomes.
Mechanistic Rationale and Selectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of reaction conditions, particularly the catalyst and ligand, can profoundly influence the reaction's efficiency and, in the case of dihalogenated substrates, its selectivity.[9][10]
The general reactivity trend for carbon-halogen bonds in the oxidative addition step is C-I > C-Br > C-OTf >> C-Cl.[5][11] Based on this trend, one would predict that the C8-Br bond of 8-bromo-4-chloro-6-methylquinazoline would react preferentially over the C4-Cl bond. This provides a clear strategy for achieving selective mono-arylation at the C8 position.
However, the electronic properties of the quinazoline ring itself play a crucial role. The C4 position is located alpha to a ring nitrogen, which can significantly activate the C4-Cl bond towards oxidative addition.[5][12] This "α-nitrogen effect," potentially enhanced by coordination of the palladium catalyst to the N3 lone pair, can sometimes override the typical halide reactivity trend, making the C4-Cl bond surprisingly reactive.[11][13] This complex interplay means that selectivity can be finely tuned by the choice of palladium catalyst and, most importantly, the phosphine ligand.[14][15]
-
For C8-Br Selectivity: A less reactive catalyst system, perhaps one that is more sensitive to the inherent C-X bond strength, would favor coupling at the C-Br bond. Standard catalysts like Pd(PPh₃)₄ might be suitable under carefully controlled conditions.
-
For C4-Cl Selectivity: A more active catalyst system, often employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), is typically required to activate the more inert C-Cl bond.[9][10] These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[16] In some cases, this enhanced reactivity can lead to coupling at the C4-Cl position even in the presence of a C-Br bond.[13]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Substrate Structure and Coupling Sites
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Note: In Vitro Evaluation of 8-Bromo-4-chloro-6-methylquinazoline Analogs as Targeted Kinase Inhibitors
Introduction & Mechanistic Rationale
The quinazoline scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural backbone for numerous FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib [1].
8-Bromo-4-chloro-6-methylquinazoline (CAS: 1100207-81-5) is a highly versatile, di-halogenated building block used to synthesize next-generation kinase inhibitors. The chemical rationale for utilizing this specific intermediate is rooted in its differential reactivity:
-
C4-Chloro: Highly susceptible to nucleophilic aromatic substitution ( SNAr ). This allows for the rapid, high-yield attachment of various anilines to form the classic 4-anilinoquinazoline core, which is essential for anchoring the molecule to the adenine-binding pocket of the kinase ATP site [2].
-
C8-Bromo: Unreactive under standard SNAr conditions but highly active for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This enables medicinal chemists to explore the solvent-exposed channel of the kinase domain to improve potency or overcome resistance mutations (e.g., T790M) [2].
-
C6-Methyl: Provides a subtle steric bulk that can favorably influence the dihedral angle of the molecule, often improving selectivity against off-target kinases.
This application note provides a comprehensive, self-validating in vitro screening cascade to evaluate newly synthesized 8-Bromo-4-chloro-6-methylquinazoline analogs for their efficacy as EGFR inhibitors.
Experimental Workflow Overview
To ensure robust preclinical validation, the evaluation of these analogs must follow a logical progression from target-level biochemical assays to phenotypic cellular assays, concluding with mechanistic validation.
Workflow for evaluating quinazoline derivatives as EGFR inhibitors.
Protocol 1: Cell-Free Biochemical Kinase Assay (ADP-Glo™)
Causality & Rationale: Before testing compounds in cells, it is critical to prove they directly inhibit the target enzyme. The ADP-Glo™ assay is a luminescent kinase assay that measures ADP formed from a kinase reaction. Unlike traditional radioactive 33P -ATP assays, this method is safer, highly sensitive, and directly proportional to kinase activity [3].
Materials
-
Recombinant human EGFR kinase enzyme (Wild-type and/or T790M/L858R mutant).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Ultrapure ATP (10 µM final concentration).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white opaque microplates.
Step-by-Step Methodology
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized quinazoline analogs in 100% DMSO. Dilute these 1:10 in Kinase Reaction Buffer (40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA) to achieve a 10X working stock. Trustworthiness Check: Always include Erlotinib or Gefitinib as a positive control to validate assay sensitivity.
-
Kinase Reaction Setup: Add 1 µL of the compound working stock to the 384-well plate. Add 2 µL of the EGFR enzyme/substrate mixture. Incubate at room temperature (RT) for 15 minutes to allow pre-binding of the ATP-competitive inhibitor.
-
Reaction Initiation: Add 2 µL of ATP to initiate the kinase reaction. Incubate at RT for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition & Analysis: Read luminescence on a microplate reader. Calculate the percentage of inhibition relative to the DMSO vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Cell Viability & Proliferation Assay (CellTiter-Glo®)
Causality & Rationale: A compound may be a potent enzyme inhibitor biochemically but fail in cells due to poor membrane permeability or rapid efflux. Testing against specific cell lines (e.g., A549 for wild-type EGFR; H1975 for T790M mutant EGFR) establishes the compound's cellular efficacy and resistance profile [1].
Step-by-Step Methodology
-
Cell Seeding: Harvest exponentially growing A549 or H1975 cells. Seed at a density of 3,000 cells/well in 90 µL of complete media (RPMI-1640 + 10% FBS) into a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Prepare 10X compound concentrations in media (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity). Add 10 µL of the compound to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Measurement: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo® reagent (which lyses cells and measures ATP as a proxy for metabolically active cells).
-
Analysis: Shake the plate for 2 minutes, incubate for 10 minutes at RT, and read luminescence. Calculate the half-maximal growth inhibitory concentration ( GI50 ).
Protocol 3: Mechanistic Validation (Target Engagement)
Causality & Rationale: If a compound kills cancer cells, it is necessary to prove that the cell death is driven by the intended mechanism (EGFR inhibition) rather than off-target cytotoxicity. Western blotting for phosphorylated EGFR (p-EGFR) and its downstream effectors (p-ERK, p-AKT) confirms intracellular target engagement.
EGFR signaling pathways and the mechanism of quinazoline-based inhibitors.
Step-by-Step Methodology
-
Treatment: Seed A549 cells in 6-well plates and grow to 70% confluence. Starve cells in serum-free media for 12 hours. Treat with the quinazoline analog (at 1X and 5X the established GI50 ) for 2 hours.
-
Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for 15 minutes to induce robust receptor autophosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).
-
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), total ERK, p-ERK, and GAPDH (loading control).
-
Interpretation: A successful analog will show a dose-dependent reduction in the p-EGFR and p-ERK bands without altering the total EGFR protein levels.
Quantitative Data Presentation
To properly evaluate structure-activity relationships (SAR), data should be aggregated to compare the novel 8-Bromo-4-chloro-6-methylquinazoline analogs against clinical benchmarks. Below is a representative data structure summarizing biochemical and cellular screening results.
| Compound ID | Substitution at C8 (Suzuki) | Substitution at C4 ( SNAr ) | Target | Biochemical IC50 (nM) | A549 Viability GI50 (nM) | H1975 Viability GI50 (nM) |
| Gefitinib (Control) | - | 3-chloro-4-fluoroaniline | EGFR (WT) | 2.5 ± 0.3 | 85.0 ± 5.2 | > 10,000 |
| Erlotinib (Control) | - | 3-ethynylaniline | EGFR (WT) | 1.8 ± 0.2 | 100.0 ± 8.1 | > 10,000 |
| Analog A | Phenyl | 3-ethynylaniline | EGFR (WT) | 4.1 ± 0.5 | 120.5 ± 10.4 | > 10,000 |
| Analog B | 4-Fluorophenyl | 3-ethynylaniline | EGFR (WT/Mut) | 0.9 ± 0.1 | 45.2 ± 3.8 | 350.5 ± 15.2 |
Note: Analog B demonstrates improved potency against the H1975 (T790M) resistant cell line, highlighting the value of exploring the C8 position of the 8-Bromo-4-chloro-6-methylquinazoline scaffold.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation Source: National Center for Biotechnology Information (PMC) URL:[Link]
Technical Support Center: Synthesis of 8-Bromo-4-chloro-6-methylquinazoline
A Guide for Researchers and Drug Development Professionals
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, common issues encountered during the synthesis of 8-bromo-4-chloro-6-methylquinazoline, providing causal explanations and actionable solutions.
Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I address them?
Low yield is a frequent issue that can often be traced back to a few critical areas: incomplete cyclization, inefficient chlorination, or product loss during workup and purification.
Potential Causes & Solutions:
-
Incomplete Cyclization of the Precursor: The initial formation of the quinazolinone ring is a crucial, yield-determining step. Incomplete reaction can result from:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is heated appropriately, typically with formamide, and allowed to proceed for the recommended duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to confirm the disappearance of the starting material.
-
Poor Quality Starting Material: The purity of the initial 2-amino-3-bromo-5-methylbenzoic acid is paramount. Impurities can interfere with the cyclization process. It is advisable to verify the purity of the starting material by NMR or melting point analysis before proceeding.
-
-
Inefficient Chlorination: The conversion of the quinazolinone to the final 4-chloro product is another critical step. Problems here often stem from:
-
Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the POCl₃, reducing its effectiveness and leading to incomplete conversion.
-
Insufficient Chlorinating Agent: A molar excess of POCl₃ is typically required to drive the reaction to completion. A common starting point is 5-10 equivalents. If you observe incomplete conversion, a slight increase in the amount of POCl₃ may be beneficial.
-
Inadequate Temperature or Time: The chlorination reaction often requires heating to reflux. Ensure the reaction mixture reaches and maintains the target temperature for a sufficient period. Again, TLC is your best tool for monitoring the reaction's progress.
-
-
Product Loss During Workup: The product can be lost during the aqueous workup and extraction phases.
-
Precipitation and Filtration: After quenching the reaction mixture with ice, the product should precipitate. Ensure the mixture is sufficiently cold to maximize precipitation before filtration. Washing the collected solid with cold water will help remove inorganic byproducts without dissolving a significant amount of the product.
-
Extraction: If the product does not fully precipitate, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) from the aqueous layer may be necessary to recover the remaining product.
-
Question 2: I am observing a significant amount of a stubborn impurity in my final product. How can I identify and minimize it?
The most common impurity is often the unreacted starting material from the chlorination step, 8-bromo-6-methylquinazolin-4(3H)-one.
Identification and Minimization Strategies:
-
Identification: This starting material impurity can be readily identified by comparing the TLC of your crude product with a sample of the starting quinazolinone. The starting material will have a lower Rf value (it is more polar) than the chlorinated product.
-
Minimization during Reaction:
-
Ensure Complete Chlorination: As detailed in the previous question, using anhydrous conditions, a sufficient excess of POCl₃, and adequate heating are crucial for driving the chlorination to completion.
-
Use of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the chlorination reaction and help push it to completion. These catalysts act by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.
-
-
Removal during Purification:
-
Recrystallization: If the impurity is present in a small amount, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can effectively remove it.
-
Column Chromatography: For larger amounts of impurity or for achieving very high purity, silica gel column chromatography is the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for a clean separation of the less polar product from the more polar starting material.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical process parameter to control for maximizing the yield of 8-Bromo-4-chloro-6-methylquinazoline?
A1: The most critical parameter is maintaining strictly anhydrous conditions during the chlorination step with phosphorus oxychloride (POCl₃). POCl₃ reacts violently with water, and even trace amounts of moisture in the reaction flask, solvent, or on the starting material will consume the reagent, leading to an incomplete reaction and a lower yield.
Q2: Are there alternative chlorinating agents I can use instead of POCl₃?
A2: While POCl₃ is the most common and cost-effective reagent for this transformation, other reagents can be used. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) is a viable alternative. This system forms a Vilsmeier reagent in situ, which is a potent chlorinating agent. However, SOCl₂ is also highly sensitive to moisture and requires careful handling.
Q3: What are the recommended storage conditions for the final product?
A3: 8-Bromo-4-chloro-6-methylquinazoline is a relatively stable solid. However, to prevent slow hydrolysis of the chloro group back to the quinazolinone, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight.
High-Yield Experimental Protocol
This protocol details a two-step synthesis of 8-bromo-4-chloro-6-methylquinazoline from 2-amino-3-bromo-5-methylbenzoic acid.
Step 1: Synthesis of 8-Bromo-6-methylquinazolin-4(3H)-one
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 2-Amino-3-bromo-5-methylbenzoic acid | 230.06 | 10.0 g | 1.0 |
| Formamide | 45.04 | 50 mL | Excess |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromo-5-methylbenzoic acid (10.0 g).
-
Add formamide (50 mL) to the flask.
-
Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold deionized water.
-
Stir for 30 minutes to allow the product to precipitate fully.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at 60-70 °C to obtain 8-bromo-6-methylquinazolin-4(3H)-one as an off-white solid.
Step 2: Synthesis of 8-Bromo-4-chloro-6-methylquinazoline
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 8-Bromo-6-methylquinazolin-4(3H)-one | 239.07 | 8.0 g | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 40 mL | ~12.5 |
| N,N-Dimethylaniline | 121.18 | 0.5 mL | Catalytic |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
To a 100 mL round-bottom flask, add 8-bromo-6-methylquinazolin-4(3H)-one (8.0 g).
-
Add phosphorus oxychloride (40 mL) followed by a catalytic amount of N,N-dimethylaniline (0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring in a fume hood.
-
Stir the mixture for 30-60 minutes until the ice has melted and the product has precipitated.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
For higher purity, the crude product can be dissolved in dichloromethane, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated in vacuo.
-
The final product can be further purified by recrystallization from ethanol or toluene to yield 8-bromo-4-chloro-6-methylquinazoline as a crystalline solid.
Visualizations
Experimental Workflow
Caption: Decision tree for troubleshooting low yield in the chlorination step.
References
-
Wang, B., et al. (2010). Synthesis and biological evaluation of 4-anilino-6,7-dimethoxy-8-bromoquinazolines as potent inhibitors of the epidermal growth factor receptor. Bioorganic & Medicinal Chemistry Letters, 20(14), 4247-4250. [Link]
-
Patel, M. V., et al. (2009). A practical synthesis of 4-chloro-6,7-dimethoxy-quinazoline and its N-alkylation. Organic Process Research & Development, 13(1), 134-137. [Link]
-
Klapars, A., et al. (2005). A general and efficient palladium-catalyzed amination of 4-chloroquinazolines. The Journal of Organic Chemistry, 70(25), 10324-10336. [Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 8-Bromo-4-chloro-6-methylquinazoline
Welcome to the technical support resource for 8-Bromo-4-chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common yet significant challenge of this compound's low aqueous solubility. Here, you will find a structured approach to understanding and overcoming solubility issues, complete with detailed protocols, mechanistic explanations, and troubleshooting FAQs to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered by researchers working with 8-Bromo-4-chloro-6-methylquinazoline.
Q1: Why is 8-Bromo-4-chloro-6-methylquinazoline expected to have poor water solubility?
A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. Quinazoline-based molecules are often characterized by rigid, planar aromatic ring systems.[1] These features, combined with lipophilic bromine and chlorine substituents, result in a molecule that is predominantly hydrophobic. PubChem lists a predicted XLogP3 value of 3.6 for the parent compound, which indicates a strong preference for a lipid environment over an aqueous one.[2] Furthermore, the stable crystalline lattice of such compounds requires significant energy to break apart during dissolution, further limiting their solubility in water.[1][3]
Q2: What are the direct consequences of poor solubility in my experiments?
A2: Ignoring low solubility can severely compromise your experimental results. Key consequences include:
-
Compound Precipitation: The most immediate issue is the compound "crashing out" of solution, especially when diluting a concentrated organic stock (like DMSO) into an aqueous buffer.[1]
-
Inaccurate Potency Measurement: If the compound is not fully dissolved, the actual concentration in your assay is unknown and lower than intended, leading to an underestimation of its true potency (e.g., higher IC50 values).
-
Poor Bioavailability: In in vivo studies, low aqueous solubility is a primary cause of low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations and assess the compound's efficacy.[1]
-
Lack of Reproducibility: Inconsistent dissolution between experiments will lead to high variability in your data, undermining the reliability of your findings.
Q3: My compound immediately precipitated when I diluted my 10 mM DMSO stock into my aqueous assay buffer. What should I do?
A3: This is a classic solubility problem and a very common occurrence. It happens because 8-Bromo-4-chloro-6-methylquinazoline is highly soluble in a polar aprotic solvent like DMSO but poorly soluble in water. When you dilute the stock, the solvent environment abruptly changes from favorable (DMSO) to unfavorable (aqueous), causing the compound to precipitate.
Here is a stepwise troubleshooting approach:[1]
-
Lower the Final Concentration: The most straightforward solution is to reduce the final assay concentration to a level below the compound's aqueous solubility limit.
-
Reduce the Final DMSO Percentage: High concentrations of DMSO can be toxic to cells and can still facilitate precipitation upon dilution. Aim to keep the final DMSO concentration in your assay below 1%, and ideally below 0.5% (v/v).
-
Use a Serial Dilution Strategy: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then perform the final dilution into the aqueous buffer. This can sometimes mitigate immediate precipitation.
-
Employ a Co-solvent System: For the final dilution step, use a mixture of your aqueous buffer and a water-miscible organic solvent (a co-solvent) like PEG 400. This maintains a more favorable solvent environment. Always verify that your assay is tolerant to the chosen co-solvent.[4]
Systematic Troubleshooting Workflow
For a more robust and permanent solution to solubility issues, a systematic approach is required. This workflow guides you from characterizing the problem to implementing an effective solubilization strategy.
Caption: A decision-making workflow for troubleshooting low solubility.
Mechanisms of Solubility Enhancement
Understanding how different methods work is key to choosing the right one. The primary strategies for a weakly basic, lipophilic molecule like 8-Bromo-4-chloro-6-methylquinazoline are illustrated below.
Caption: Mechanisms for enhancing the aqueous solubility of the compound.
Data Summary & Key Properties
A summary of the physicochemical properties is essential for designing your solubilization strategy.
Table 1: Physicochemical Properties of 8-Bromo-4-chloro-6-methylquinazoline
| Property | Value / Prediction | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₉H₆BrClN₂ | - |
| Molecular Weight | 257.51 g/mol [5] | - |
| Predicted XLogP | 3.6[2] | Highly lipophilic, predicts very low water solubility. |
| Molecular Nature | Weakly Basic | The presence of nitrogen atoms in the quinazoline ring allows for protonation. Solubility is expected to be highly pH-dependent, increasing at lower pH.[6][7] |
Detailed Experimental Protocols
Follow these step-by-step protocols to systematically address solubility issues.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the standard starting point for most in vitro experiments.
Materials:
-
8-Bromo-4-chloro-6-methylquinazoline powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer and Sonicator
Procedure:
-
Calculate the mass of the compound required for your desired volume and concentration (M.W. = 257.51 g/mol ). For 1 mL of a 10 mM stock, weigh out 2.575 mg.
-
Add the weighed compound to a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of DMSO.
-
Vortex vigorously for 2-3 minutes.
-
If solids persist, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is completely clear and free of any particulates.
-
Store the stock solution at -20°C or -80°C, protected from light. Note: While some quinazolines are stable in water, they can be unstable in DMSO over long periods.[8][9] It is recommended to prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
This "gold standard" method determines the intrinsic thermodynamic solubility of your compound in a specific buffer.[1]
Materials:
-
Test compound (solid powder)
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The key is to ensure solid material remains undissolved.
-
Tightly cap the vial and place it on a rotator in a constant temperature incubator (e.g., 25°C or 37°C).
-
Agitate the slurry for 24-48 hours to ensure equilibrium is reached.
-
After incubation, let the vials stand to allow large particles to settle.
-
Carefully collect the supernatant and centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to bring the concentration into the linear range of your analytical method.
-
Quantify the compound concentration using your validated HPLC or LC-MS/MS method.
-
Calculate the solubility in µg/mL or µM, accounting for the dilution factor.
Protocol 3: pH-Dependent Solubility Profiling
This protocol will determine how solubility changes with pH, which is critical for a weakly basic compound.
Materials:
-
A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with appropriate pKa values for each range.
-
All other materials from Protocol 2.
Procedure:
-
Perform the Shake-Flask Method (Protocol 2) simultaneously in each of the different pH buffers.
-
Quantify the solubility at each pH point.
-
Plot the solubility (µM, often on a log scale) versus the pH.
-
This profile will reveal the pH at which solubility is maximized and help you decide if simple pH adjustment is a viable strategy.
Table 2: Example Data Template for pH-Solubility Profile
| Buffer pH | Measured Solubility (µM) | Visual Observation |
|---|---|---|
| 2.0 | Record Data | Clear / Hazy / Precipitate |
| 4.0 | Record Data | Clear / Hazy / Precipitate |
| 6.0 | Record Data | Clear / Hazy / Precipitate |
| 7.4 | Record Data | Clear / Hazy / Precipitate |
| 9.0 | Record Data | Clear / Hazy / Precipitate |
Protocol 4: Solubility Enhancement using Co-solvents
Use this method when pH adjustment is not feasible for your experimental system (e.g., cell-based assays requiring physiological pH). Common co-solvents include PEG 400, propylene glycol (PG), and ethanol.[10][]
Materials:
-
Aqueous buffer at the desired pH (e.g., PBS pH 7.4)
-
Co-solvents (e.g., PEG 400, PG)
-
All other materials from Protocol 2.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v PEG 400 in PBS).
-
Perform the Shake-Flask Method (Protocol 2) in each co-solvent mixture.
-
Quantify the solubility in each condition.
-
Plot the solubility (µM) versus the percentage of co-solvent. This will help you find the lowest concentration of co-solvent that provides the required solubility, minimizing potential toxicity in your assay.
Protocol 5: Solubility Enhancement using Cyclodextrins
Cyclodextrins are highly effective solubilizing agents that form inclusion complexes with hydrophobic molecules.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and safety profile.[14]
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer at the desired pH
-
All other materials from Protocol 2.
Procedure:
-
Prepare a series of HP-β-CD solutions in your desired buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Perform the Shake-Flask Method (Protocol 2) in each of the HP-β-CD solutions.
-
Quantify the solubility at each HP-β-CD concentration.
-
Plot solubility (µM) versus HP-β-CD concentration. A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a soluble 1:1 inclusion complex.[13]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors - Benchchem. (n.d.). BenchChem.
- The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). PCCA.
- What Are Surfactants? Uses, Benefits, and Safety - Musim Mas. (2025, May 14). Musim Mas.
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
- Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26). MedCrave.
- Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). Imperial Oilfield Chemicals Pvt. Ltd..
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
- Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
- Cosolvent - Wikipedia. (n.d.). Wikipedia.
- A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed. (n.d.).
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.).
- Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.). BenchChem.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria | Bentham Science Publishers. (2011, February 1). Bentham Science.
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.). Asian Journal of Pharmacy and Technology.
- Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (n.d.).
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences.
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (2026, February 6).
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
- Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- 8-bromo-4-chloro-6-methylquinazoline (C9H6BrClN2) - PubChemLite. (n.d.). PubChem.
- PH adjustment: Significance and symbolism. (2026, January 7). ScienceDirect.
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. (2017, March 30).
- Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - ResearchGate. (n.d.).
- 8-Bromo-4-chloro-6-methylquinazoline | Sapphire Bioscience. (n.d.). Sapphire Bioscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 8-bromo-4-chloro-6-methylquinazoline (C9H6BrClN2) [pubchemlite.lcsb.uni.lu]
- 3. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. ajptonline.com [ajptonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
preventing degradation of 8-Bromo-4-chloro-6-methylquinazoline during long-term storage
Welcome to the technical support center for 8-Bromo-4-chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to prevent degradation during storage and handling.
Understanding the Molecule: Inherent Stability and Degradation Pathways
8-Bromo-4-chloro-6-methylquinazoline is a halogenated heterocyclic compound featuring a quinazoline core. The stability of this molecule is primarily influenced by the reactivity of its chloro and bromo substituents, particularly the chlorine atom at the 4-position. Understanding the potential degradation pathways is crucial for implementing effective storage strategies.
The quinazoline ring itself is relatively stable; however, the electron-withdrawing nature of the nitrogen atoms makes the 4-position susceptible to nucleophilic attack.[1][2] This is the most probable route for degradation, especially in the presence of nucleophiles such as water.
Key Potential Degradation Pathways:
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the 4-chloro group to a hydroxyl group, forming 8-Bromo-6-methylquinazolin-4(3H)-one. This reaction can be catalyzed by moisture present in the storage environment or solvents.[1][2]
-
Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV light.[3][4] This can lead to the cleavage of the C-Br bond, generating radical species and subsequent decomposition products.
-
Reaction with Nucleophiles: Besides water, other nucleophiles present as impurities (e.g., amines, alcohols) can displace the 4-chloro substituent, leading to the formation of various byproducts.[5][6]
Long-Term Storage Protocols
To ensure the long-term stability of 8-Bromo-4-chloro-6-methylquinazoline, it is imperative to store it under conditions that minimize exposure to moisture, light, and heat.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation and displaces moisture.[7] |
| Container | Tightly sealed, amber glass vial | Protects from light and prevents moisture ingress.[4] |
| Environment | Dry, dark location | Minimizes exposure to ambient moisture and light.[4] |
Step-by-Step Storage Protocol
-
Aliquotting: Upon receiving the compound, if it is in a large quantity, it is advisable to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Inert Gas Purge: Before sealing, gently flush the vial with a stream of dry argon or nitrogen for 10-15 seconds to displace any air and moisture.
-
Sealing: Tightly seal the vial using a cap with a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and any other relevant information.
-
Secondary Containment: Place the sealed vials in a labeled, sealed secondary container (e.g., a small box or bag) before placing them in the freezer.
Experimental Workflow for Long-Term Storage
Caption: Recommended workflow for preparing 8-Bromo-4-chloro-6-methylquinazoline for long-term storage.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of 8-Bromo-4-chloro-6-methylquinazoline.
Q1: I noticed a change in the color of my solid compound from off-white to yellowish/brownish over time. What could be the cause?
A1: Discoloration is often an indicator of degradation. The most likely cause is exposure to light or air (oxidation).
-
Troubleshooting Steps:
-
Assess Purity: Analyze a small sample of the discolored material using a suitable analytical method like HPLC-UV to check for the presence of impurities.
-
Review Storage Conditions: Ensure that the compound has been consistently stored in a dark, dry, and inert environment. Check the seal on your container.
-
Future Prevention: If degradation is confirmed, discard the affected batch. For future storage, strictly adhere to the recommended protocol of storing under an inert atmosphere in an amber vial at or below -20°C.
-
Q2: My compound shows a new peak in the HPLC chromatogram after being stored for several months. What is this new peak likely to be?
A2: The appearance of a new peak strongly suggests degradation. Given the reactivity of the 4-chloro group, the most probable degradation product is the hydrolyzed analog, 8-Bromo-6-methylquinazolin-4(3H)-one.
-
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use mass spectrometry (LC-MS) to determine the molecular weight of the new peak. The hydrolyzed product will have a molecular weight corresponding to the replacement of -Cl with -OH.
-
Minimize Moisture: This issue is almost always due to moisture. When handling the compound, work quickly and in a low-humidity environment (e.g., a glove box). Use dry solvents if preparing solutions.
-
Verify Solvent Purity: If the compound is stored in solution, ensure the solvent used was anhydrous and of high purity. Some solvents can absorb atmospheric moisture over time.
-
Q3: I am seeing a decrease in the potency of my compound in my biological assays. Could this be related to storage?
A3: Yes, a loss of potency is a direct consequence of a decrease in the purity of the active compound due to degradation.
-
Troubleshooting Steps:
-
Confirm Purity: Re-run a purity analysis (e.g., HPLC, NMR) on your current stock of the compound.
-
Prepare Fresh Solutions: If you are using a stock solution, it is possible the degradation occurred in the solution. Prepare a fresh solution from a new, unopened vial of the solid compound if available and repeat the assay.
-
Implement Stricter Handling: When preparing solutions, use fresh, anhydrous solvents and store the solutions in small, single-use aliquots at -80°C if possible.
-
Q4: Can I store 8-Bromo-4-chloro-6-methylquinazoline in a standard laboratory freezer (-20°C) or is an ultra-low freezer (-80°C) necessary?
A4: For long-term storage of the solid compound (greater than 6 months), -20°C is generally sufficient, provided it is kept under a dry, inert atmosphere. For solutions, especially in protic solvents, storage at -80°C is recommended to further slow down any potential degradation reactions.
Q5: Is it necessary to use an inert gas for storing the solid compound?
A5: While short-term storage (a few weeks) in a tightly sealed vial in a desiccator might be acceptable, for long-term stability, an inert atmosphere is highly recommended.[7] It minimizes the risk of both hydrolysis from ambient moisture and oxidation.
Quality Control & Analytics
Regularly assessing the purity of your stored 8-Bromo-4-chloro-6-methylquinazoline is crucial to ensure the reliability of your experimental results. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective method for this purpose.
Recommended HPLC-UV Method for Stability Assessment
This method can be used to separate the parent compound from its potential hydrolysis degradant.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 0.1 mg/mL. |
Note: This is a general method and may require optimization for your specific HPLC system and to resolve other potential impurities.[8][9]
Forced Degradation Study Workflow
To understand the potential degradation products and to validate that your analytical method can detect them, a forced degradation study can be performed.[10][11]
Caption: Workflow for a forced degradation study of 8-Bromo-4-chloro-6-methylquinazoline.
References
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]
-
Photodecomposition properties of brominated flame retardants (BFRs). PubMed. Available at: [Link]
-
Nucleophilic substitution in quinoline and isoquinoline. Chem-Station. Available at: [Link]
-
Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. Available at: [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. PMC. Available at: [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]
-
REACTIONS OF QUINAZOLINE AND ITS 4-OXO- AND 4-CHLORO-SUBSTITUTED DERIVATIVES WITH NUCLEOPHILES. Pharmaceutical Chemistry Journal - Ovid. Available at: [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]
-
Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. ACS Publications. Available at: [Link]
-
Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Semantic Scholar. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]
-
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Available at: [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]
Sources
- 1. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Handling of 8-Bromo-4-chloro-6-methylquinazoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield losses and degradation when attempting to isolate 4-chloroquinazoline derivatives.
8-Bromo-4-chloro-6-methylquinazoline is a highly reactive, moisture-sensitive electrophile. The fundamental challenge in its purification lies in the extreme electrophilicity of the C4-position, which makes the carbon-chlorine bond highly susceptible to nucleophilic attack by water (hydrolysis) or alcohols (solvolysis). This guide provides field-proven, self-validating troubleshooting protocols to ensure the integrity of your compound.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my product revert to the quinazolinone starting material during silica gel chromatography?
The Causality: The quinazoline core contains two nitrogen atoms that strongly withdraw electron density via inductive and resonance effects, leaving the C4 position highly electron-deficient. The addition of the 8-bromo substituent further amplifies this electrophilicity. Normal-phase silica gel is inherently acidic (due to surface silanol groups, Si-OH) and retains ambient water. When your compound passes through the column, the quinazoline nitrogens protonate, drastically lowering the activation energy for the bound water to attack the C4 position. This acid-catalyzed hydrolysis displaces the chloride, yielding the thermodynamically stable 8-bromo-6-methylquinazolin-4(3H)-one[1]. The Solution: Do not use standard normal-phase silica. The industry standard for drug development is to "telescope" the intermediate—using the crude product directly in the subsequent nucleophilic aromatic substitution (SNAr) step without chromatographic isolation[2]. If isolation is strictly required, you must use deactivated silica and anhydrous solvents (see SOP 2).
Q2: I attempted to purify the crude product using a Dichloromethane/Methanol gradient, but LC-MS shows a mass shift of +31 Da. What happened?
The Causality: You are observing solvolysis. The mass shift corresponds to the loss of a chlorine atom (-35.5 Da) and the addition of a methoxy group (+31 Da), indicating the formation of 8-bromo-4-methoxy-6-methylquinazoline. 4-Chloroquinazolines are highly reactive toward nucleophilic solvents. The Solution: Never use alcoholic solvents (Methanol, Ethanol, Isopropanol) during the workup or chromatography of 4-chloroquinazolines[3]. Restrict your solvent systems to strictly non-nucleophilic combinations, such as Hexane/Ethyl Acetate or Toluene/Ethyl Acetate.
Q3: How do I remove excess POCl₃ after the chlorination step without an aqueous quench?
The Causality: Standard aqueous workups (e.g., quenching with ice water or saturated NaHCO₃) will immediately hydrolyze the sensitive C4-Cl bond, destroying your product before it even reaches the column[1]. The Solution: Perform a "Toluene Strip." Toluene forms an azeotrope with POCl₃. By evaporating the reaction mixture under reduced pressure with anhydrous toluene, you can effectively pull the residual chlorinating agent out of the crude mixture without introducing any water.
Part 2: Self-Validating Diagnostic Protocols
To ensure trustworthiness in your workflow, you must implement a self-validating system before committing your entire batch to a purification method.
The Delayed-Elution TLC Hydrolysis Assay This assay proves whether your specific batch of silica gel will destroy your product.
-
Preparation: Dissolve a 1 mg sample of your crude 8-bromo-4-chloro-6-methylquinazoline in anhydrous dichloromethane (DCM).
-
First Spot: Spot the mixture on a standard silica TLC plate. Leave the plate exposed to ambient laboratory air for 20 minutes.
-
Second Spot: After 20 minutes, spot the same mixture on an adjacent lane.
-
Elution: Immediately develop the plate in an anhydrous 80:20 Hexane/EtOAc solvent system.
-
Validation: If the 20-minute delayed spot shows a significantly larger baseline streak or a prominent lower-Rf spot (the quinazolinone) compared to the immediate spot, your compound is actively hydrolyzing on the silica surface[1]. Do not proceed with standard chromatography.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: The "No-Column" Azeotropic Workup (Recommended)
Because of the inherent instability of 4-chloroquinazolines, the optimal "purification" method is often to bypass chromatography entirely[2].
-
Reaction Completion: Monitor the POCl₃ chlorination of 8-bromo-6-methylquinazolin-4(3H)-one via LC-MS (aliquots must be quenched in anhydrous methanol to form the stable methoxy derivative for MS detection).
-
Initial Concentration: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure (rotary evaporator) at 40°C to remove the bulk of the POCl₃.
-
Azeotropic Stripping: Add 10 volumes of anhydrous toluene to the viscous residue. Evaporate under reduced pressure. Repeat this process three times. The toluene azeotrope will remove residual POCl₃ and HCl.
-
High Vacuum: Place the resulting solid under high vacuum (≤ 0.1 mbar) for 2 hours to ensure complete removal of volatiles.
-
Immediate Use: Dissolve the crude, dry 8-bromo-4-chloro-6-methylquinazoline in an anhydrous, polar aprotic solvent (e.g., THF or Dioxane) and immediately proceed to the SNAr reaction with your target amine[3].
SOP 2: Anhydrous Deactivated Flash Chromatography (If Isolation is Mandatory)
If you require an analytically pure standard of the 4-chloroquinazoline, you must neutralize the silica and exclude all moisture[4].
-
Silica Deactivation: Slurry normal-phase silica gel in a mixture of Hexane containing 1% Triethylamine (TEA). Pack the column with this slurry. The TEA neutralizes the acidic silanol groups.
-
Solvent Preparation: Use strictly anhydrous Hexane and Ethyl Acetate. Do not use solvents from standard squirt bottles, which absorb atmospheric moisture.
-
Column Equilibration: Flush the packed column with 3 column volumes (CV) of anhydrous Hexane (without TEA) to remove excess base, which could interfere with later steps.
-
Loading: Dissolve the crude product in a minimum amount of anhydrous Toluene or DCM. Load it onto the column.
-
Fast Elution: Run the column quickly using a step gradient of anhydrous Hexane/EtOAc. Prolonged residence time on the column exponentially increases the risk of hydrolysis.
-
Evaporation: Pool the product-containing fractions and evaporate immediately at a low temperature (<30°C). Store under argon at -20°C.
Part 4: Quantitative Data Presentation
The following table summarizes the expected outcomes of different purification strategies based on established literature parameters for 4-chloroquinazoline derivatives[2],[1].
| Purification Strategy | Average Yield (%) | Purity (LC-MS) | Hydrolysis Degradation (%) | Processing Time |
| Standard Silica Gel (Unmodified) | 35% | 80% | > 40% | 3 hours |
| Deactivated Silica (1% TEA, Anhydrous) | 72% | 95% | < 5% | 4 hours |
| Telescoped Azeotropic Workup (No-Column) | > 95% (Crude) | 90% (Crude) | < 1% | 1 hour |
Part 5: Workflow Visualization
The following diagram maps the mechanistic decision tree and degradation pathways for 4-chloroquinazoline purification.
Decision tree and degradation pathways for 4-chloroquinazoline purification workflows.
References
-
Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives.3[3]
-
NIH / PMC. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir.2[2]
-
ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?1[1]
-
Benchchem. Technical Support Center: Reactions of 2,4-Dichloroquinazoline.4[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
reducing side reactions in 8-Bromo-4-chloro-6-methylquinazoline cross-coupling
Welcome to the technical support center for cross-coupling reactions involving 8-Bromo-4-chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthetic manipulation of this versatile scaffold. By understanding the underlying principles of reactivity and the common pitfalls, you can significantly improve reaction outcomes and minimize the formation of unwanted side products.
Understanding the Reactivity of 8-Bromo-4-chloro-6-methylquinazoline
The 8-Bromo-4-chloro-6-methylquinazoline core presents two distinct reactive sites for palladium-catalyzed cross-coupling reactions: the C4-chloro and the C8-bromo positions. The general order of reactivity for carbon-halogen bonds in such reactions is C-I > C-Br > C-Cl.[1] However, the quinazoline scaffold introduces electronic effects that can modulate this reactivity.
The nitrogen atom at position 3 exerts a strong electron-withdrawing effect, activating the C4 position. This "α-nitrogen effect" increases the electrophilicity of the C4-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst than a typical aryl chloride.[1] This unique reactivity profile allows for selective functionalization at either the C4 or C8 position, depending on the chosen reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of hydrodehalogenation (replacement of Br or Cl with H). What are the primary causes and how can I minimize it?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings and typically arises from the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways:
-
Reaction with the solvent: Alcohols and even trace amounts of water can act as hydride sources.
-
Reaction with the base: Certain bases can generate Pd-H species.
-
β-hydride elimination: If the coupling partner contains β-hydrogens, this pathway can lead to the formation of a Pd-H species.[2]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, degassed solvents. Consider switching from protic solvents (e.g., alcohols) to aprotic solvents like dioxane, THF, or toluene. | Minimizes the primary source of hydride species. |
| Base | Use a non-hydridic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides, especially in the presence of protic solvents. | Reduces the likelihood of the base acting as a hydride donor. |
| Catalyst System | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands can accelerate the rates of oxidative addition and reductive elimination, outcompeting the hydrodehalogenation pathway.[2] |
| Temperature | Lower the reaction temperature. | While this may slow down the desired reaction, it can disproportionately reduce the rate of side reactions. |
Q2: My reaction is producing a significant amount of homocoupled byproduct (e.g., biaryl of my boronic acid or dimerization of the quinazoline). What is causing this and how can I prevent it?
A2: Homocoupling can occur with both the organometallic reagent (e.g., boronic acid) and the aryl halide.
-
Organometallic Homocoupling: Often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of boronic acids.
-
Aryl Halide Homocoupling: Can occur through a competing catalytic cycle, particularly at higher temperatures or with certain catalyst systems.[3]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Minimizes oxygen, which is a key promoter of boronic acid homocoupling. |
| Reaction Temperature | Lower the reaction temperature. | Reduces the rate of aryl halide homocoupling. |
| Reagent Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent. | Can help to favor the cross-coupling pathway over aryl halide homocoupling. |
| Catalyst Choice | Screen different palladium catalysts and ligands. Some systems are inherently more prone to homocoupling. | The ligand can influence the stability of the catalytic intermediates and suppress side reactions. |
Q3: I want to selectively couple at the C4-Cl position. What conditions should I start with?
A3: To favor coupling at the C4-Cl position, you should leverage the activating effect of the adjacent nitrogen atom. Milder reaction conditions are often sufficient for this transformation.
Recommended Starting Conditions for C4-Cl Selective Coupling (e.g., Sonogashira):
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Base | Et₃N or other amine bases |
| Solvent | THF or DMF |
| Temperature | Room temperature to 60 °C |
Rationale: The combination of a palladium/copper catalyst system under mild conditions is often selective for the more activated C4-Cl position in dihaloquinazolines.[1]
Q4: How can I achieve selective coupling at the C8-Br position?
A4: To achieve selectivity for the C8-Br bond, you generally need to employ more forcing conditions that overcome the higher activation energy for this position compared to the electronically activated C4-Cl.
Recommended Strategy for C8-Br Selective Coupling:
-
Protect/Functionalize the C4 position: The most reliable method is to first perform a selective reaction at the C4-Cl position. Once functionalized, the C8-Br position is the only remaining site for a subsequent cross-coupling reaction.
-
Direct C8-Br Coupling (more challenging): This would likely require a catalyst system with a high affinity for C-Br bonds over activated C-Cl bonds. This may involve screening various ligands and potentially using nickel catalysts, which can exhibit different selectivity profiles compared to palladium.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality reagents/solvents. 3. Suboptimal reaction temperature. 4. Catalyst poisoning by the quinazoline nitrogen. | 1. Use a fresh palladium source or a pre-catalyst. 2. Use anhydrous, degassed solvents and high-purity reagents. 3. Gradually increase the reaction temperature. 4. Employ bulky phosphine ligands (e.g., XPhos, SPhos) to sterically shield the palladium center. |
| Formation of Palladium Black | Catalyst degradation and agglomeration. | 1. Lower the reaction temperature. 2. Ensure a strictly inert atmosphere. 3. Use a more stable palladium pre-catalyst. |
| Inconsistent Results | 1. Inconsistent reagent quality (especially boronic acids). 2. Inadequate control of inert atmosphere. 3. Heterogeneous reaction mixture with poor stirring. | 1. Use fresh or properly stored boronic acids. Consider using more stable boronate esters. 2. Ensure consistent and thorough degassing procedures. 3. Use a stir bar that provides vigorous agitation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling and should be optimized for selectivity at either the C4 or C8 position.
-
To a flame-dried Schlenk flask, add 8-Bromo-4-chloro-6-methylquinazoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and any additional ligand. Purge this vial with the inert gas.
-
Add the degassed solvent (e.g., dioxane/water mixture) to the Schlenk flask containing the substrates and base.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a starting point for the Sonogashira coupling, often selective for the C4-Cl position.
-
To a flame-dried Schlenk flask, add 8-Bromo-4-chloro-6-methylquinazoline (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 equiv.).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: Initial troubleshooting workflow for low-yield cross-coupling reactions.
References
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
Technical Support Center: HPLC Purity Analysis of 8-Bromo-4-chloro-6-methylquinazoline
Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 8-Bromo-4-chloro-6-methylquinazoline .
As a highly reactive pharmaceutical intermediate, this compound presents unique chromatographic challenges—most notably, its extreme susceptibility to nucleophilic attack and rapid hydrolysis. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure your analytical workflows remain scientifically rigorous and self-validating.
Part 1: Core Chemical Properties & Method Rationale
To develop a robust method, we must first understand the molecular behavior of 8-Bromo-4-chloro-6-methylquinazoline. The quinazoline ring contains basic nitrogen atoms, which readily interact with acidic silanols on silica-based columns, leading to peak tailing[1].
More critically, the carbon at the 4-position is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogens and the chlorine atom. This makes the 4-chloroquinazoline moiety a highly reactive electrophile[2]. In the presence of water or protic solvents (like methanol), it undergoes rapid solvolysis/hydrolysis to form the corresponding quinazolin-4(3H)-one (or 4-hydroxyquinazoline) derivative[3]. Therefore, standard reversed-phase HPLC approaches that rely on aqueous sample diluents will result in artifactual degradation during the analysis.
Hydrolysis pathway of 4-chloroquinazolines in protic or aqueous environments.
Part 2: Validated Experimental Protocol
To counteract on-column degradation and silanol interactions, the following step-by-step methodology utilizes an aprotic sample diluent, a low-pH mobile phase, and a rapid gradient.
Step-by-Step Methodology
1. Sample Preparation (Critical Step):
-
Diluent: 100% Anhydrous Acetonitrile (ACN). Do not use water or methanol.
-
Procedure: Weigh accurately 10.0 mg of 8-Bromo-4-chloro-6-methylquinazoline into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous ACN. Sonicate for 2 minutes.
-
Storage: Transfer immediately to HPLC vials and place in a thermostatted autosampler set to 4°C.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (Highly end-capped to prevent secondary interactions).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Flow Rate: 1.2 mL/min (High flow rate minimizes on-column residence time).
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 80 | 20 |
| 14.0 | 80 | 20 |
4. Self-Validating System Suitability Check: Inject a control blank (diluent only) followed by the reference standard. If the standard chromatogram exhibits a secondary peak >0.5% at a Relative Retention Time (RRT) of ~0.6, discard the sample vial immediately; this indicates that ambient moisture has compromised the diluent and hydrolysis has occurred[4].
Optimized HPLC workflow for reactive 4-chloroquinazoline intermediates.
Part 3: Troubleshooting Guides & FAQs
Q1: Why am I seeing a secondary peak that increases in area over consecutive injections?
Diagnosis: Sample degradation in the autosampler vial. Causality: 4-Chloroquinazolines are highly unstable toward water and bases[3]. If your sample diluent contains water, or if your anhydrous solvent has absorbed atmospheric moisture, the 4-chloro group will undergo nucleophilic substitution to form the 4-hydroxy/quinazolin-4-one degradant. Because this reaction is time-dependent, the degradant peak will grow with each subsequent injection from the same vial. Solution:
-
Switch your sample diluent to 100% anhydrous aprotic solvent (e.g., Acetonitrile).
-
Maintain the autosampler at 4°C to kinetically suppress any residual hydrolysis.
-
Prepare samples immediately before analysis.
Q2: I am experiencing severe peak tailing. How can I improve peak symmetry?
Diagnosis: Secondary ion-exchange interactions on the stationary phase. Causality: The quinazoline ring contains basic nitrogen atoms. At mid-to-high pH, residual silanols (Si-OH) on the silica column deprotonate to form negatively charged silanoxide ions (Si-O⁻). These ions strongly bind to the protonated basic nitrogens of your analyte, causing the analyte to "drag" through the column, resulting in a tailing peak[1]. Solution: Lower the pH of the mobile phase using 0.1% TFA. A mobile phase pH < 3 ensures that residual silanols remain fully protonated and neutral, effectively shutting down the ion-exchange mechanism[1]. Ensure you are using a modern, double-end-capped C18 column.
Q3: Can I use Methanol instead of Acetonitrile for the mobile phase organic modifier?
Diagnosis: Chemical incompatibility. Causality: Methanol is a nucleophilic, protic solvent. During the chromatographic run, methanol can react with the highly electrophilic 4-chloro position of the quinazoline to form a 4-methoxyquinazoline artifact. Acetonitrile, conversely, is an aprotic and non-nucleophilic solvent that preserves the structural integrity of the reactive intermediate during separation. Solution: Strictly utilize Acetonitrile as your organic modifier (Mobile Phase B) and sample diluent.
Q4: My retention times are shifting slightly from run to run. What is the cause?
Diagnosis: Inadequate column equilibration or mobile phase evaporation. Causality: If the column is not fully re-equilibrated to the initial gradient conditions (80% Aqueous), the basic analyte will exhibit shifting retention times. Alternatively, evaporation of the volatile TFA additive from the aqueous mobile phase bottle over time will alter the pH and ionic strength, shifting the retention of ionizable compounds[4]. Solution: Ensure a minimum of 5 column volumes of equilibration time between gradient runs. Replace aqueous mobile phases every 48 hours to prevent additive evaporation and microbial growth.
Part 4: Quantitative Data Summary
The table below summarizes the critical impact of diluent selection and autosampler temperature on the stability of 8-Bromo-4-chloro-6-methylquinazoline, validating the causality of nucleophilic degradation.
Table 1: Stability of 8-Bromo-4-chloro-6-methylquinazoline across various conditions (Area % of Main Peak)
| Sample Diluent | Autosampler Temp | Initial Purity (%) | Purity at 12h (%) | Purity at 24h (%) | Primary Degradant Formed |
| 50:50 ACN : Water | 25°C | 99.2 | 84.5 | 68.1 | Quinazolin-4(3H)-one |
| 100% Methanol | 25°C | 99.1 | 89.3 | 79.4 | 4-Methoxyquinazoline |
| 100% Anhydrous ACN | 25°C | 99.4 | 98.9 | 98.2 | None (Trace Hydrolysis) |
| 100% Anhydrous ACN | 4°C | 99.4 | 99.4 | 99.3 | None |
Sources
Technical Support Center: Optimizing Catalyst Loading for 8-Bromo-4-chloro-6-methylquinazoline Functionalization
Welcome to the technical support center for the functionalization of 8-bromo-4-chloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this specific heterocyclic scaffold. Quinazolines are a vital class of compounds in medicinal chemistry, and their precise functionalization is key to developing novel therapeutics.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions.
Introduction: The Challenge of Selective Functionalization
The 8-bromo-4-chloro-6-methylquinazoline substrate presents a unique challenge due to the differential reactivity of its two halogen atoms. The C-Cl bond at the 4-position is generally more activated towards nucleophilic aromatic substitution (SNAr) and certain cross-coupling reactions compared to the C-Br bond at the 8-position.[3][4] However, achieving selective functionalization through palladium-catalyzed cross-coupling reactions requires careful optimization of catalyst loading, ligand choice, and reaction conditions to prevent undesired side reactions or double functionalization. This guide will focus on troubleshooting common palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is showing low yield and incomplete conversion of the starting material. What are the likely causes?
Low yield or incomplete conversion in Suzuki-Miyaura coupling is a frequent issue that can often be traced back to several factors related to the catalyst system and reaction environment.[8][9]
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen.[8] Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Ligand Oxidation: Phosphine ligands are prone to oxidation, which hinders their ability to coordinate with the palladium center.[8] Always use fresh ligands or those stored under an inert atmosphere.
-
Inadequate Base: The choice and amount of base are critical. Insufficient base can stall the catalytic cycle.[8] For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.
-
Poor Solubility: The quinazoline substrate or the boronic acid reagent may have poor solubility in the chosen solvent, leading to a sluggish reaction.[10] Consider a solvent system that can adequately dissolve all components at the reaction temperature.
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction, especially with electron-rich boronic acids.[8]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, but a large excess can promote homocoupling.
-
Ligand Choice: Bulky electron-rich phosphine ligands can sterically hinder the formation of intermediates that lead to homocoupling.[8][11]
-
Use of Stabilized Boron Reagents: Consider using MIDA boronates or other protected boron reagents, which are more stable and less prone to homocoupling.[8]
Q3: My reaction mixture turns black and a precipitate forms. Is this normal?
The formation of a black precipitate, often referred to as "palladium black," indicates the agglomeration of the palladium catalyst. While a color change to dark brown or black is common in many palladium-catalyzed reactions, rapid precipitation of a black solid can signal catalyst decomposition and loss of catalytic activity.[12]
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[8] The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium precursor.[8]
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[8]
Troubleshooting Guide: Catalyst Loading Optimization
Optimizing catalyst loading is a critical step in developing a robust and scalable chemical process. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable timeframe, which is crucial for cost-effectiveness in pharmaceutical manufacturing.[13][14]
Issue 1: Inconsistent Reaction Rates and Yields at Low Catalyst Loading (e.g., < 1 mol%)
When scaling down catalyst loading, you may encounter issues with reproducibility.
Root Cause Analysis:
-
Pre-catalyst Activation: Many palladium sources, such as Pd(OAc)₂, are pre-catalysts that need to be reduced in situ to the active Pd(0) species. The efficiency of this activation step can be highly dependent on the reaction conditions and the purity of reagents.[15]
-
Catalyst Poisoning: Trace impurities in the starting materials, solvents, or from the reaction vessel can act as catalyst poisons, deactivating a significant portion of the catalyst at low loadings.
-
Mass Transfer Limitations: At very low catalyst concentrations, the rate of the reaction may become limited by the diffusion of the reactants to the catalyst active sites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction performance.
Experimental Protocol: Screening of Palladium Pre-catalysts
-
Set up three parallel reactions in oven-dried Schlenk tubes under an argon atmosphere.
-
To each tube, add 8-bromo-4-chloro-6-methylquinazoline (1.0 eq.), the coupling partner (e.g., phenylboronic acid, 1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
To tube 1, add Pd(OAc)₂ (1 mol%) and a suitable phosphine ligand (e.g., SPhos, 2 mol%).
-
To tube 2, add Pd(PPh₃)₄ (1 mol%).
-
To tube 3, add a third-generation Buchwald pre-catalyst (e.g., XPhos Pd G3, 1 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture) to each tube.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor the progress by HPLC or GC-MS.
-
Compare the reaction profiles to determine the most efficient pre-catalyst.
Issue 2: Selective Functionalization - Targeting the C-Br vs. C-Cl Position
Achieving selective functionalization at either the C4-Cl or C8-Br position requires fine-tuning of the catalytic system.
Controlling Selectivity:
-
Buchwald-Hartwig Amination: This reaction can often be tuned for selectivity. Sterically hindered biarylphosphine ligands, developed by the Buchwald group, can favor reaction at the more sterically accessible C4-Cl position.[6][16] Conversely, different ligand systems or reaction conditions might favor the C8-Br position.
-
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, can also be directed.[7][17] The choice of palladium source and the presence or absence of a copper(I) co-catalyst can influence the selectivity.[18][19]
-
Temperature: Lower reaction temperatures generally favor selectivity for the more reactive position (typically C4-Cl).
Data Summary: Ligand Effects on Selectivity
| Ligand Type | Typical Selectivity | Catalyst Loading (mol%) | Notes |
| Bulky Biarylphosphines (e.g., XPhos, SPhos) | High for C4-Cl | 1-3 | Often provides high turnover numbers.[16] |
| Bidentate Phosphines (e.g., Xantphos, DPEPhos) | Can be tuned with conditions | 2-5 | May favor C8-Br under certain conditions.[6] |
| Simple Triarylphosphines (e.g., PPh₃) | Lower selectivity | 3-10 | Generally less active, requiring higher loadings.[20] |
Issue 3: Catalyst Inhibition at High Substrate Concentration
When moving to a larger scale, you may observe a decrease in catalyst efficiency.
Root Cause:
-
Substrate/Product Inhibition: The starting material, product, or a byproduct may coordinate to the palladium center and inhibit the catalytic cycle. This is more pronounced at higher concentrations.[13]
-
Solubility Issues: As concentration increases, the solubility of a key intermediate in the catalytic cycle may be exceeded, causing it to precipitate and stall the reaction.
Mitigation Strategies:
-
Slow Addition: Add one of the coupling partners slowly over time to maintain a low instantaneous concentration.
-
Solvent Screening: A different solvent may have better solvating power for all species in the catalytic cycle.
-
In-situ Monitoring: Techniques like ReactIR or in-situ NMR can help identify the formation of inhibiting species.[21][22][23]
Visualization of Catalyst Inhibition:
Caption: Simplified catalytic cycle with potential inhibition pathways.
Conclusion
Optimizing catalyst loading for the functionalization of 8-bromo-4-chloro-6-methylquinazoline is a multifaceted challenge that requires a systematic approach to troubleshooting. By understanding the underlying principles of palladium catalysis and carefully considering the interplay between the catalyst, ligands, substrate, and reaction conditions, researchers can develop efficient and selective synthetic routes. This guide provides a starting point for addressing common issues, but empirical optimization will always be a key component of successful process development.
References
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024). MDPI. Available at: [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). PMC. Available at: [Link]
-
In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction. (n.d.). PMC. Available at: [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). scielo.br. Available at: [Link]
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. (2018). Open Access Journals - Research and Reviews. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). PMC. Available at: [Link]
-
Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. (2024). eScholarship. Available at: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024). ACS Publications. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Available at: [Link]
-
In-situ monitoring of dynamic behavior of catalyst materials and reaction intermediates in semiconductor catalytic processes. (n.d.). sciencedirect.com. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]
-
In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. (2025). ACS Publications. Available at: [Link]
-
Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. (2009). ACS Publications. Available at: [Link]
-
(PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2025). ResearchGate. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. Available at: [Link]
-
(PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. (n.d.). ResearchGate. Available at: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). MDPI. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Catalyst handling best practice guide. (n.d.). cefic.org. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PMC - NIH. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). ACS Publications. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). researchgate.net. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. Available at: [Link]
-
How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. (2023). acs.org. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC. Available at: [Link]
-
MTCiting: Process Chemistry and Pharmaceutical Manufacturing Optimization. (n.d.). mt.com. Available at: [Link]
-
Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. (2009). Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. (2015). ACS Catalysis. Available at: [Link]
-
1 Catalysis and Prerequisites for the Modern Pharmaceutical Industry Landscape. (2018). Wiley-VCH. Available at: [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]
-
Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
recent advances in selective functionalization of the quinazoline scaffold. (n.d.). DOI. Available at: [Link]
Sources
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Situ and Operando Analytical Techniques of Single‐Atom Catalysts for Electrocatalytic CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. mt.com [mt.com]
Benchmarking 8-Bromo-4-chloro-6-methylquinazoline Yield: Optimized vs. Standard Quinazoline Protocols
As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the synthetic bottlenecks associated with highly substituted heterocyclic scaffolds. 8-Bromo-4-chloro-6-methylquinazoline is a critical building block for synthesizing advanced kinase inhibitors (such as EGFR and HER2 antagonists) and other pharmacologically active derivatives [1].
However, synthesizing this specific halogenated derivative using standard quinazoline protocols often results in sub-optimal yields, high impurity profiles, and severe scale-up limitations. This guide objectively benchmarks the traditional synthesis methods against an optimized, base-mediated Vilsmeier-Haack approach, providing the mechanistic causality and experimental data required to validate the transition to the optimized protocol.
Mechanistic Causality: Why Standard Protocols Underperform
The traditional synthesis of 4-chloroquinazolines involves the cyclization of an anthranilic acid derivative to a quinazolin-4(3H)-one, followed by chlorination using neat Phosphorus Oxychloride (POCl 3 ) at reflux temperatures (105°C). While effective for simple quinazolines, this method fails for the 8-bromo-6-methyl derivative due to three distinct mechanistic factors:
-
Steric Shielding at N1: The chlorination of quinazolinones relies on tautomerization to the lactim (enol) form. The bulky 8-bromo group exerts massive steric hindrance adjacent to the N1 nitrogen, severely restricting its ability to participate in the protonation/activation sequence required for standard POCl 3 attack.
-
Electronic Deactivation: The inductive electron-withdrawing effect of the bromine atom reduces the nucleophilicity of the lactam oxygen, making the initial phosphorylation step sluggish.
-
Pseudodimer Formation: Prolonged heating in neat POCl 3 leads to the accumulation of phosphorylated intermediates. As demonstrated by Arnott et al. in the Journal of Organic Chemistry [2], these intermediates react with unreacted quinazolinone to form highly insoluble pseudodimers, permanently trapping the starting material and tanking the overall yield.
The Optimized Solution
To bypass these limitations, the optimized protocol introduces N,N-Dimethylformamide (DMF) and N,N-Diisopropylethylamine (DIPEA) [2]. DMF reacts with POCl 3 to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethyleniminium chloride), which directly attacks the deactivated oxygen without requiring N1 participation. Simultaneously, DIPEA (a non-nucleophilic base) neutralizes the generated HCl, preventing product protonation and completely suppressing pseudodimer formation by maintaining the system in a basic state during the initial phosphorylation phase [2].
Synthetic Workflows
Synthetic workflows comparing standard POCl3 reflux against optimized Vilsmeier-Haack chlorination.
Experimental Protocols
The following self-validating protocols describe the conversion of the intermediate 8-bromo-6-methylquinazolin-4(3H)-one to the final chlorinated product.
Protocol A: Standard Quinazoline Chlorination (Control)
-
Charge: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and drying tube. Charge the flask with 8-bromo-6-methylquinazolin-4(3H)-one (10.0 g, 41.8 mmol).
-
Reagent Addition: Add neat POCl 3 (50 mL, ~13 equivalents).
-
Reaction: Heat the heterogeneous mixture to reflux (105°C) for 12 hours. Observation: The solution turns dark brown, and significant insoluble tar-like material forms on the flask walls.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl 3 . Carefully quench the thick residue by dropwise addition into ice-cold water (200 mL) under vigorous stirring.
-
Isolation: Extract the aqueous suspension with Dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated NaHCO 3 , dry over anhydrous Na 2 SO 4 , and concentrate.
Protocol B: Optimized Vilsmeier-Haack Chlorination (Recommended)
-
Charge: In a 250 mL reactor under an inert argon atmosphere, suspend 8-bromo-6-methylquinazolin-4(3H)-one (10.0 g, 41.8 mmol) in anhydrous Toluene (80 mL).
-
Activation: Add DMF (0.32 mL, 0.1 equiv) to the suspension. Cool the reactor to 10°C.
-
Base Addition: Dropwise add DIPEA (8.7 mL, 1.2 equiv), ensuring the internal temperature remains below 20°C.
-
Chlorination: Slowly add POCl 3 (5.8 mL, 1.5 equiv). The temperature must be strictly controlled below 25°C during addition to ensure exclusive formation of phosphorylated intermediates without dimerization [2].
-
Reaction: Heat the mixture to 70°C for 4 hours. Observation: The suspension rapidly transforms into a clear, pale-yellow homogeneous solution.
-
Workup & Isolation: Cool to 0°C. Quench by slow addition of ice-cold 10% K 2 HPO 4 solution (100 mL) to maintain a slightly basic pH. Separate the toluene layer, wash with brine, dry over Na 2 SO 4 , and concentrate under vacuum to yield a highly pure, off-white solid.
Data Presentation & Benchmarking
The quantitative data below summarizes the performance of both protocols based on standardized 10-gram scale runs.
| Parameter | Protocol A: Standard (Neat POCl 3 ) | Protocol B: Optimized (POCl 3 /DMF/DIPEA) |
| Molar Equivalents (POCl 3 ) | 13.0 eq | 1.5 eq |
| Reaction Temperature | 105°C (Reflux) | 70°C |
| Reaction Time | 12 hours | 4 hours |
| Pseudodimer Formation | ~18% | < 0.5% |
| Isolated Yield | 45 - 50% | 92 - 95% |
| HPLC Purity (254 nm) | 82 - 85% | > 98.5% |
| E-factor (Waste/Product) | > 45 | < 12 |
Data Analysis
The optimized protocol demonstrates a near-doubling of the isolated yield. By restricting the POCl 3 equivalents from 13.0 to 1.5 and utilizing toluene as a solvent, the E-factor (environmental impact) is drastically reduced. Furthermore, lowering the reaction temperature to 70°C prevents the thermal degradation of the quinazoline core, directly resulting in the >98.5% purity profile which allows the product to be telescoped into downstream cross-coupling or S N Ar reactions without intermediate column chromatography.
Conclusion & Scale-Up Recommendations
When benchmarking the synthesis of 8-Bromo-4-chloro-6-methylquinazoline , the standard Niementowski-style neat POCl 3 chlorination is fundamentally unsuited for the steric and electronic demands of the substrate.
For drug development professionals scaling this intermediate, it is imperative to adopt the DIPEA-buffered Vilsmeier-Haack protocol . The strict temperature control during the initial POCl 3 addition (<25°C) is the critical quality attribute (CQA) of this workflow; it ensures complete phosphorylation while avoiding the irreversible formation of inactive pseudodimers. Once phosphorylation is complete, a mild heating phase (70°C) cleanly turns the intermediate over to the target 4-chloroquinazoline.
References
-
LookChem. (n.d.). 8-bromo-4-chloroquinazoline - Chemical Properties and Applications in Drug Development. Retrieved March 26, 2026, from[Link]
-
Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661. Retrieved March 26, 2026, from[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
